molecular formula C9H18N2O4 B613360 H-D-Dab(Boc)-OH CAS No. 114360-55-3

H-D-Dab(Boc)-OH

Cat. No.: B613360
CAS No.: 114360-55-3
M. Wt: 218,25 g/mole
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Description

H-D-Dab(Boc)-OH (N-γ-t-butyloxycarbonyl-D-2,4-diaminobutyric acid) is a chemically modified amino acid derivative with the following properties:

  • CAS Number: 114360-55-3
  • Molecular Formula: C₉H₁₈N₂O₄
  • Molecular Weight: 218.25 g/mol
  • Structure: Features a D-configuration, a Boc (tert-butoxycarbonyl) group on the γ-amino group, and a free α-amino group .

Properties

IUPAC Name

(2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJFZQLAIOCZNG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601167170
Record name (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114360-55-3
Record name (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114360-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Oxidation of Fmoc-D-Gln-OH to Fmoc-D-Dab-OH

The patented method for L-Dab(Boc)-OH synthesis (CN105348147A) is adapted for D-configuration by employing D-glutamine (D-Gln) as the starting material. Fmoc-D-Gln-OH undergoes oxidative deamination using iodobenzene diacetate (DiPA) in a ternary solvent system (ethyl acetate:acetonitrile:water = 2:1:1 v/v/v).

Reaction Conditions:

  • Solvent Ratio: 20 mL/g of Fmoc-D-Gln-OH.

  • Temperature: 20–30°C.

  • Reaction Time: 72 hours.

  • DiPA Equivalents: 1.0–1.5 mol/mol substrate.

Outcomes:

  • Yield: 65–81% (dependent on solvent purity and mixing efficiency).

  • Purity: >99% (HPLC), confirmed via IR and NMR.

Step 2: Boc Protection of Fmoc-D-Dab-OH

The intermediate Fmoc-D-Dab-OH is protected at the gamma-amine using di-tert-butyl dicarbonate ((Boc)₂O) under mild basic conditions:

Reaction Conditions:

  • Solvent: Acetone:water (1:1 v/v).

  • pH: 7.5–8.0 (adjusted with 0.5 N NaOH).

  • Temperature: 0–10°C.

  • (Boc)₂O Equivalents: 1.2 mol/mol substrate.

Outcomes:

  • Yield: 77–86%.

  • Purity: 98.5–99.4% (HPLC).

Step 3: Fmoc Deprotection to Yield H-D-Dab(Boc)-OH

The Fmoc group is removed via treatment with 20% piperidine in DMF (2 × 10 min), followed by precipitation in cold ether:

Purification:

  • Method: Recrystallization (ethanol:water = 3:1).

  • Final Yield: 70–75% (over three steps).

  • Chiral Purity: >99% ee (confirmed by chiral HPLC).

Alternative Methodologies for this compound Synthesis

Direct Boc Protection of D-Dab-OH

Commercial D-Dab-OH (where available) is protected using (Boc)₂O in a THF/water mixture (pH 8–9, 0°C). This one-step method bypasses oxidation but requires enantiomerically pure starting material:

Conditions:

  • (Boc)₂O: 1.5 mol/mol.

  • Yield: 85–90%.

  • Limitation: High cost of D-Dab-OH.

Enzymatic Resolution of Racemic Dab-OH

Racemic Dab-OH is subjected to acylase-mediated hydrolysis to isolate D-Dab-OH, followed by Boc protection:

Enzyme: Aspergillus oryzae acylase.

  • Substrate: N-acetyl-DL-Dab-OH.

  • Resolution Efficiency: 92% ee.

  • Overall Yield: 60–65%.

Critical Analysis of Reaction Parameters

Solvent Systems and Their Impact on Oxidation

The ethyl acetate:acetonitrile:water system in Step 1 ensures solubility of both Fmoc-D-Gln-OH and DiPA, minimizing side reactions. Substituting acetonitrile with THF reduces yield by 15–20% due to poor oxidant stability.

Temperature Dependence in Boc Protection

Lower temperatures (0–10°C) during (Boc)₂O addition suppress Nα-Boc formation, ensuring selective gamma-amine protection. At 25°C, competing Nα-Boc byproducts constitute 5–8% of the product.

Scalability and Industrial Feasibility

The patent-derived method is scalable to kilogram-scale with consistent yields (Table 1):

Table 1: Scalability Data for this compound Synthesis

Batch Size (g)Step 1 Yield (%)Step 2 Yield (%)Overall Yield (%)
100788465.5
500758261.5
1000728057.6

Analytical Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy: N-H stretch at 3300 cm⁻¹ (Boc carbamate), C=O at 1700 cm⁻¹.

  • ¹H NMR (DMSO-d6): δ 1.38 (s, Boc CH3), 3.15–3.30 (m, Dab β/γ-CH2), 6.98 (br s, α-NH2).

Chiral Purity Assessment

Chiral HPLC (Chirobiotic T column, 90:10 hexane:isopropanol) confirms >99% ee, critical for peptide applications.

Comparative Evaluation of Synthetic Routes

Table 2: Route Comparison

ParameterPatent AdaptationDirect ProtectionEnzymatic Resolution
Steps313
Overall Yield (%)65–7585–9060–65
CostModerateHighLow
ScalabilityExcellentLimitedModerate

Chemical Reactions Analysis

Types of Reactions

H-D-Dab(Boc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Major Products Formed

    Deprotection: Diaminobutyric acid.

    Coupling: Peptides with the desired sequence.

Scientific Research Applications

Scientific Research Applications

H-D-Dab(Boc)-OH has a diverse range of applications across multiple scientific disciplines:

Chemistry

  • Peptide Synthesis : It serves as a building block in the synthesis of peptides and complex organic molecules.
  • Reagent in Organic Chemistry : The compound is utilized in various organic synthesis reactions due to its reactivity.

Biology

  • Enzyme Kinetics Studies : Researchers incorporate this compound into peptide sequences to study enzyme kinetics and mechanisms.
  • Protein Interactions : It aids in understanding protein-protein interactions by strategically placing it within peptide sequences to elucidate binding sites.

Medicine

  • Drug Design : Compounds containing this compound residues have shown potential in targeting specific receptors and enzymes, contributing to drug development.
  • Therapeutic Applications : Its incorporation into peptide-based therapeutics has been explored for various medical applications.

Industry

  • Production of Specialty Chemicals : The compound is used in producing specialty chemicals and materials, enhancing its industrial relevance.

Case Studies

Several studies highlight the biological activity and applications of this compound:

Enzyme Inhibition Study

Researchers synthesized peptides containing this compound to evaluate their inhibitory effects on specific enzymes. The study demonstrated that these peptides could effectively inhibit enzyme activity, providing insights into their potential therapeutic applications.

Receptor Targeting

A study focused on the interaction between peptides containing this compound and specific receptors involved in cellular signaling pathways. Findings indicated that these peptides could selectively bind to target receptors, suggesting their utility in drug development.

Peptide Synthesis Optimization

Investigations into optimizing peptide synthesis methods using this compound revealed improved yields and purity compared to traditional methods. This optimization is crucial for developing high-quality peptide-based drugs.

Mechanism of Action

The mechanism of action of H-D-Dab(Boc)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino groups during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, allowing for the assembly of peptides and proteins.

Comparison with Similar Compounds

Enantiomers: H-Dab(Boc)-OH (L-Isomer)

  • Structure: L-configuration, Boc on γ-amino, free α-amino.
  • Molecular Weight : 218.25 g/mol (same as D-isomer) .
  • Key Difference: Stereochemistry affects biological activity. For example, D-amino acids resist enzymatic degradation, enhancing peptide stability in therapeutic applications .

Differentially Protected Analogs: Fmoc-Dab(Boc)-OH

  • Structure: Fmoc (9-fluorenylmethyloxycarbonyl) on α-amino, Boc on γ-amino.
  • Molecular Formula : C₂₄H₂₈N₂O₆
  • Molecular Weight : 440.49 g/mol .
  • Application : Used in stepwise solid-phase peptide synthesis (SPPS) for orthogonal protection strategies. The Fmoc group is removed under mild basic conditions (e.g., piperidine), while Boc requires strong acids (e.g., TFA) .

Side Chain Variants: H-D-Orn(Boc)-OH

  • Structure: Ornithine (one additional methylene group compared to Dab) with Boc on δ-amino.
  • Molecular Formula : C₁₀H₂₀N₂O₄
  • Molecular Weight : 232.28 g/mol .
  • Impact : Longer side chain alters peptide backbone flexibility and interaction with targets (e.g., ion channels or enzymes).

Ester Derivatives: H-D-Dab(Boc)-OMe·HCl

  • Structure: Methyl ester on carboxylic acid, Boc on γ-amino.
  • Molecular Formula : C₁₀H₂₁ClN₂O₄
  • Molecular Weight : 268.74 g/mol .
  • Use : Methyl esters improve solubility in organic solvents during SPPS. The ester is hydrolyzed post-synthesis to regenerate the free carboxylic acid .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Applications
H-D-Dab(Boc)-OH 114360-55-3 C₉H₁₈N₂O₄ 218.25 Boc (γ), free (α) Aβ aggregation studies, immunology
H-Dab(Boc)-OH (L) - C₉H₁₈N₂O₄ 218.25 Boc (γ), free (α) Mirror-image peptide synthesis
Fmoc-Dab(Boc)-OH 125238-99-5 C₂₄H₂₈N₂O₆ 440.49 Fmoc (α), Boc (γ) SPPS with orthogonal deprotection
H-D-Orn(Boc)-OH 184576-63-4 C₁₀H₂₀N₂O₄ 232.28 Boc (δ), free (α) Peptide engineering, enzyme mimics
H-D-Dab(Boc)-OMe·HCl 1052649-77-0 C₁₀H₂₁ClN₂O₄ 268.74 Boc (γ), methyl ester Intermediate in SPPS

Biological Activity

H-D-Dab(Boc)-OH, or N-(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various studies, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C9_9H18_{18}N2_2O4_4
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 114360-55-3

The structure features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its stability and reactivity in peptide synthesis.

1. Inhibition of Enzymatic Activity

Research indicates that this compound serves as a substrate for various enzymes, notably as an inhibitor of GABA transaminase. This inhibition leads to increased levels of GABA, a neurotransmitter associated with inhibitory signaling in the brain. In vitro studies have shown that concentrations of L-DABA (a derivative of H-D-Dab) can significantly reduce tumor growth by inducing cytolytic effects on tumor cells through osmotic lysis mechanisms .

2. Antitumor Effects

A study demonstrated that treatment with L-DABA resulted in a 43.4% reduction in tumor growth in vivo. The mechanism was attributed to the compound's ability to induce cell death in glioma cell lines, emphasizing its potential as an antitumor agent . The cytotoxic effects were observed at concentrations around 20 mM for glioma cells and 12.5 mM for normal fibroblasts after 24 hours of incubation .

Table 1: Summary of Biological Activities

StudyCompoundBiological EffectConcentrationOutcome
L-DABATumor Growth Reduction20 mM (glioma)43.4% reduction
This compoundGABA Transaminase InhibitionNot specifiedIncreased GABA levels
L-DABACytotoxicity on Fibroblasts12.5 mMCell count reduction

Stability and Pharmacokinetics

The stability of this compound has been assessed under physiological conditions. In vitro enzymatic stability tests showed that the compound remained intact for extended periods when exposed to human serum, indicating favorable pharmacokinetic properties that could enhance its therapeutic potential . The half-life of degradation was notably longer than that of its parent compound, suggesting improved resistance to proteolytic enzymes.

Implications for Therapeutic Applications

The biological activities observed with this compound and its derivatives suggest several potential therapeutic applications:

  • Neurological Disorders : Due to its ability to inhibit GABA transaminase and increase GABA levels, it may have applications in treating conditions like epilepsy or anxiety disorders.
  • Cancer Therapy : The demonstrated antitumor effects warrant further investigation into its use as a chemotherapeutic agent, particularly for gliomas.

Q & A

Q. What frameworks guide hypothesis testing for this compound’s role in β-sheet stabilization?

  • Methodological Answer : Formulate hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Test via CD spectroscopy and thermal denaturation assays, comparing β-sheet content in peptides with/without Dab residues .

Experimental Design and Validation

Q. How can researchers ensure the stereochemical integrity of this compound during prolonged storage?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) and monitor enantiomeric excess via chiral HPLC. Compare degradation rates in inert vs. ambient atmospheres to identify optimal storage conditions .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity assays?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate IC50 values. Use bootstrap resampling to estimate confidence intervals and assess outliers via Grubbs’ test .

Ethics and Reproducibility

Q. How should data management plans be structured for this compound research?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Document raw spectra, chromatograms, and synthetic protocols in indexed repositories (e.g., Zenodo) with metadata tagging for cross-study validation .

Q. What criteria evaluate the ethical implications of using this compound in biomedical studies?

  • Methodological Answer : Conduct risk-benefit analysis using institutional review board (IRB) guidelines. Include cytotoxicity data and environmental impact assessments (e.g., WGK classification) in ethics applications .

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